molecular formula C46H58N2O13 B1664995 Kidamycin, acetyl- CAS No. 39293-24-8

Kidamycin, acetyl-

Cat. No. B1664995
CAS RN: 39293-24-8
M. Wt: 847 g/mol
InChI Key: XYJIEMFSVFBJNI-UYPDPXRBSA-N
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Description

Acetylkidamycin is an antitumor antibiotic.

Scientific Research Applications

Antitumor Properties

Kidamycin is an antitumor antibiotic derived from Streptomyces phaeoverticillatus var. takatsukiensis, showing significant cytotoxic activity against normal and neoplastic cells. Acetyl kidamycin, its derivative, is proposed to reduce toxicity while maintaining antitumor efficacy. This makes them valuable in cancer research, especially for certain transplantable animal tumors (Takeshima & Umezawa, 1979).

Interaction with DNA

Acetyl kidamycin has a strong affinity for binding to DNA, significantly impacting its properties. It increases DNA's melting temperature and decreases its buoyant density, suggesting stabilization of DNA strands. Furthermore, acetyl kidamycin causes single-strand scissions of DNA in certain conditions, indicating a profound effect on DNA integrity (Takeshima et al., 1976).

Effect on RNA Synthesis

Research on HeLa cells indicates that acetyl kidamycin inhibits the synthesis of various RNA forms, including 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs. However, it does not seem to affect the processing of these RNAs into their mature forms, suggesting a selective impact on RNA synthesis processes (Okamoto et al., 1976).

Chemical Properties and Synthesis

The structure and chemistry of kidamycin and its derivatives have been thoroughly studied. Kidamycin represents a unique type of polycyclic C-glycosyl microbial metabolite, and its derivatives, such as acetyl kidamycin, have been synthesized and characterized for their potential use in medicinal chemistry and drug development (Furukawa et al., 1975).

Biosynthesis and Glycosylation

The biosynthesis of kidamycin involves unique C-glycosylation steps, crucial for its antitumor activity. Understanding these steps is critical for the development of synthetic derivatives of kidamycins, which have complex structural compounds and unusual C-glycosylated residues. This research aids in the exploration of new antitumor agents with potential therapeutic applications (Heo et al., 2022).

properties

CAS RN

39293-24-8

Product Name

Kidamycin, acetyl-

Molecular Formula

C46H58N2O13

Molecular Weight

847 g/mol

IUPAC Name

[6-[12-acetyloxy-10-[5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+

InChI Key

XYJIEMFSVFBJNI-UYPDPXRBSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O

SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Canonical SMILES

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetylkidamycin;  Kidamycin, acetyl-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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